molecular formula C18H19ClN2O2 B2402873 1-(2-Chlorophenyl)-3-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)urea CAS No. 1421482-28-1

1-(2-Chlorophenyl)-3-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)urea

Cat. No.: B2402873
CAS No.: 1421482-28-1
M. Wt: 330.81
InChI Key: MUWKEEIARWTAHM-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)urea is a synthetic organic compound characterized by the presence of a chlorophenyl group and a hydroxy-tetrahydronaphthalenyl moiety linked through a urea functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorophenyl)-3-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)urea typically involves the reaction of 2-chlorophenyl isocyanate with a suitable amine derivative of 2-hydroxy-1,2,3,4-tetrahydronaphthalene. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under controlled temperature conditions to ensure the formation of the desired urea linkage.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorophenyl)-3-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone derivative.

    Reduction: The compound can be reduced to modify the urea linkage or the aromatic ring.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of amine or alcohol derivatives.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-(2-Chlorophenyl)-3-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    1-(2-Chlorophenyl)-3-(phenylmethyl)urea: Lacks the hydroxy-tetrahydronaphthalenyl moiety.

    1-(2-Chlorophenyl)-3-(2-hydroxyethyl)urea: Contains a simpler hydroxyethyl group instead of the tetrahydronaphthalenyl moiety.

Uniqueness: 1-(2-Chlorophenyl)-3-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)urea is unique due to the presence of both the chlorophenyl and hydroxy-tetrahydronaphthalenyl groups, which confer distinct chemical and biological properties. This structural complexity allows for a broader range of interactions and applications compared to simpler analogs.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O2/c19-15-7-3-4-8-16(15)21-17(22)20-12-18(23)10-9-13-5-1-2-6-14(13)11-18/h1-8,23H,9-12H2,(H2,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUWKEEIARWTAHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC2=CC=CC=C21)(CNC(=O)NC3=CC=CC=C3Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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